![molecular formula C15H15N3O B13583926 3-[3-(Pyridin-4-yl)phenyl]piperazin-2-one](/img/structure/B13583926.png)
3-[3-(Pyridin-4-yl)phenyl]piperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(Pyridin-4-yl)phenyl]piperazin-2-one is a heterocyclic organic compound featuring a piperazine ring substituted with a pyridinyl and phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Pyridin-4-yl)phenyl]piperazin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromopyridine and 3-bromophenylamine.
Formation of Intermediate: A Suzuki coupling reaction is employed to couple 4-bromopyridine with 3-bromophenylamine, forming 3-(pyridin-4-yl)phenylamine.
Cyclization: The intermediate is then subjected to cyclization with ethyl chloroformate in the presence of a base like triethylamine to form the piperazine ring, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the coupling and cyclization steps to enhance yield and reduce reaction times.
化学反应分析
Types of Reactions
3-[3-(Pyridin-4-yl)phenyl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Reduced piperazine derivatives.
Substitution: Alkylated derivatives at the pyridine ring.
科学研究应用
3-[3-(Pyridin-4-yl)phenyl]piperazin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism by which 3-[3-(Pyridin-4-yl)phenyl]piperazin-2-one exerts its effects depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit a particular enzyme by binding to its active site.
Material Science: The compound’s electronic properties can be harnessed in the development of semiconductors or other electronic materials.
相似化合物的比较
Similar Compounds
3-[3-(Pyridin-3-yl)phenyl]piperazin-2-one: Similar structure but with the pyridine ring at a different position.
3-[3-(Pyridin-2-yl)phenyl]piperazin-2-one: Another positional isomer with different electronic properties.
Uniqueness
3-[3-(Pyridin-4-yl)phenyl]piperazin-2-one is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. Its distinct electronic properties make it suitable for specific applications in material science and medicinal chemistry.
This compound’s versatility and potential applications make it a valuable subject of study in various scientific fields
属性
分子式 |
C15H15N3O |
|---|---|
分子量 |
253.30 g/mol |
IUPAC 名称 |
3-(3-pyridin-4-ylphenyl)piperazin-2-one |
InChI |
InChI=1S/C15H15N3O/c19-15-14(17-8-9-18-15)13-3-1-2-12(10-13)11-4-6-16-7-5-11/h1-7,10,14,17H,8-9H2,(H,18,19) |
InChI 键 |
AESAOOSRQHJIHQ-UHFFFAOYSA-N |
规范 SMILES |
C1CNC(=O)C(N1)C2=CC=CC(=C2)C3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(3-methylbenzamido)phenyl]pyridine-4-carboxamide](/img/structure/B13583846.png)
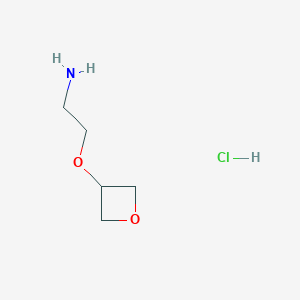
![N-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethyl]-3-[2-(2-hydroxyethoxy)ethoxy]propanamide](/img/structure/B13583856.png)
![2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine,oxalicacid](/img/structure/B13583867.png)


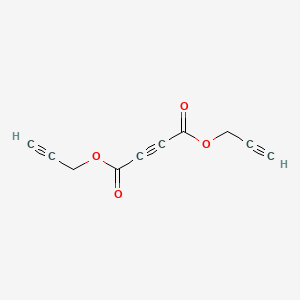
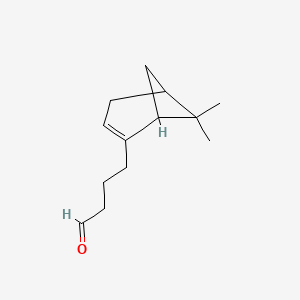
![3-{4-[(methanesulfonylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)-3H-diazirine](/img/structure/B13583896.png)
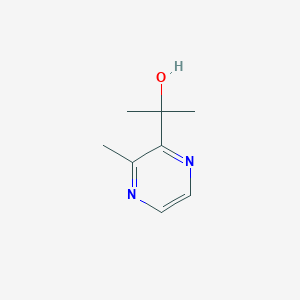
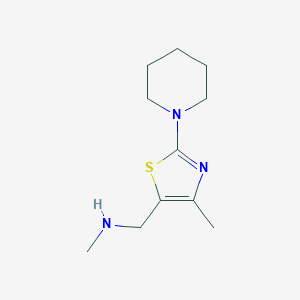
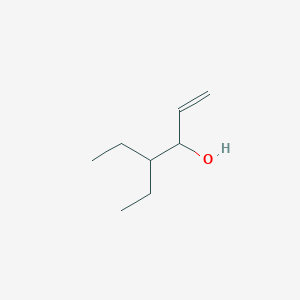
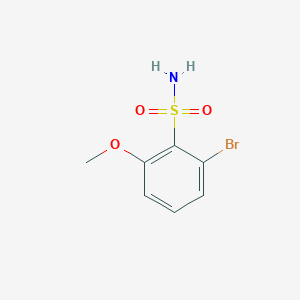
![2-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13583924.png)
